
N1,N2-Bis(2-phenoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Bis(2-phenoxyphenyl)oxalamide is an organic compound with the molecular formula C26H20N2O4 It is a member of the oxalamide family, characterized by the presence of two phenoxyphenyl groups attached to the oxalamide core
準備方法
Synthetic Routes and Reaction Conditions
N1,N2-Bis(2-phenoxyphenyl)oxalamide can be synthesized through the reaction of oxalyl chloride with 2-phenoxyaniline. The reaction typically occurs in an anhydrous solvent such as dichloromethane, under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is stirred at low temperatures, often around 0°C, to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, automated addition of reagents, and enhanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
N1,N2-Bis(2-phenoxyphenyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide core can be reduced to form amines under reducing conditions.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenoxybenzoquinones.
Reduction: Formation of phenoxyanilines.
Substitution: Formation of brominated or nitrated phenoxy derivatives.
科学的研究の応用
N1,N2-Bis(2-phenoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of N1,N2-Bis(2-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N1,N2-Bis(2-phenylethyl)oxalamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-Bis([1,1’-biphenyl]-2-yl)oxalamide
Uniqueness
N1,N2-Bis(2-phenoxyphenyl)oxalamide is unique due to its phenoxyphenyl groups, which provide distinct electronic and steric properties compared to other oxalamides. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C26H20N2O4 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
N,N'-bis(2-phenoxyphenyl)oxamide |
InChI |
InChI=1S/C26H20N2O4/c29-25(27-21-15-7-9-17-23(21)31-19-11-3-1-4-12-19)26(30)28-22-16-8-10-18-24(22)32-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |
InChIキー |
ZRLYYWMQSSGJQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



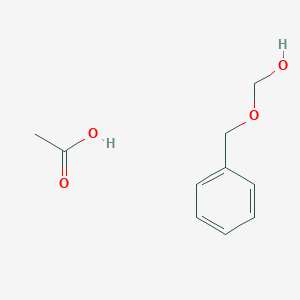

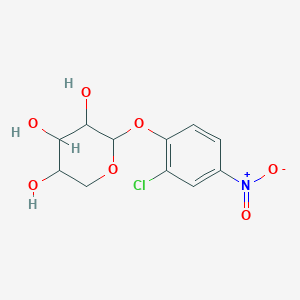


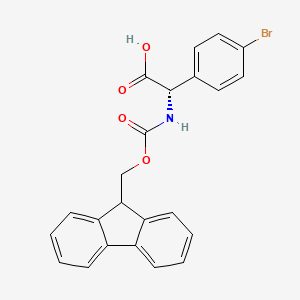
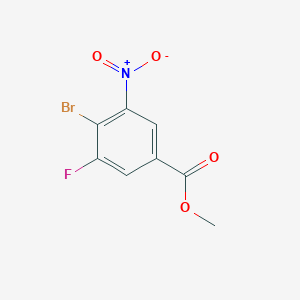


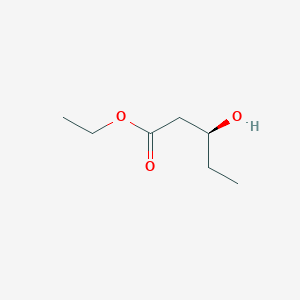
![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
